molecular formula C13H13BrN2O3S B272567 [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine

[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B272567
M. Wt: 357.22 g/mol
InChI Key: WKGIXNCFFVXICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine is a chemical compound with the molecular formula C13H13BrN2O3S. It is a sulfonamide derivative that contains both bromine and pyridine moieties, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine can be compared with other sulfonamide derivatives and pyridine-containing compounds. Similar compounds include:

    [(5-Bromo-2-ethoxyphenyl)sulfonyl]-4-pyridylamine: This compound has a similar structure but with the pyridine moiety at a different position.

    5-Bromo-2-ethoxyphenylboronic acid: This compound contains a boronic acid group instead of a sulfonamide group.

    (5-Bromo-2-ethoxyphenyl)sulfonylamine: This compound has an oxolane ring instead of a pyridine ring.

The uniqueness of this compound lies in its combination of bromine, sulfonamide, and pyridine moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13BrN2O3S

Molecular Weight

357.22 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H13BrN2O3S/c1-2-19-11-7-6-10(14)9-12(11)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16)

InChI Key

WKGIXNCFFVXICG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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